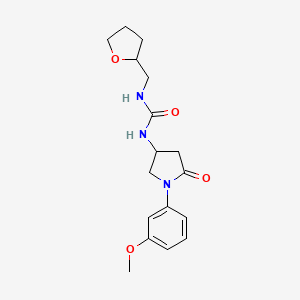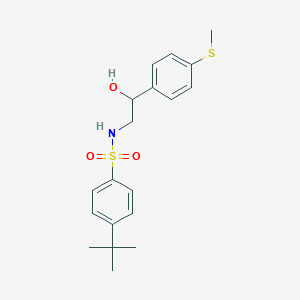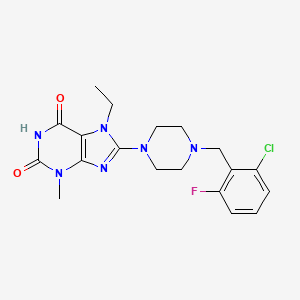![molecular formula C14H12N4O B2704163 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine CAS No. 1083201-75-5](/img/structure/B2704163.png)
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole compounds like “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” often involves the condensation of suitable precursors . The mechanism typically involves an initial nucleophilic attack on a suitable substrate, forming an intermediate that undergoes further reactions .Molecular Structure Analysis
Triazole compounds, including “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine”, have a molecular structure that allows them to readily bind in the biological system with a variety of enzymes and receptors . This ability to bind with various biological targets contributes to their diverse biological activities .Chemical Reactions Analysis
Triazole compounds are known for their reactivity and versatility in chemical reactions . They can participate in a variety of reactions, contributing to their wide range of biological activities .Scientific Research Applications
- Several medicinal compounds containing a 1,2,3-triazole core are available in the market. For instance, Rufinamide (an anticonvulsant), cefatrizine (a broad-spectrum cephalosporin antibiotic), and tazobactam (a β-lactam antibiotic) all feature this motif .
Drug Discovery and Medicinal Chemistry
Other Applications
Mechanism of Action
Target of Action
The primary targets of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to interact with multiple receptors, contributing to their diverse biological and clinical applications .
Mode of Action
The exact mode of action of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine It’s worth noting that similar compounds have been found to bind with high affinity to their targets, leading to various biological effects .
Biochemical Pathways
The specific biochemical pathways affected by 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of 3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine Similar compounds have been found to exhibit a range of biological effects, suggesting that this compound may also have diverse molecular and cellular impacts .
Safety and Hazards
While specific safety and hazard information for “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine” is not available, it’s important to handle all chemical substances with appropriate safety precautions. For example, pyridine, a related compound, is known to be flammable and harmful if swallowed, in contact with skin, or if inhaled .
Future Directions
Triazole compounds, including “3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine”, continue to be a focus of research due to their diverse biological activities . Future research may focus on synthesizing new triazole derivatives, studying their biological activities, and developing them into effective therapeutic agents .
properties
IUPAC Name |
3-[5-(3-methoxyphenyl)-1H-1,2,4-triazol-3-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-19-12-6-2-4-10(8-12)13-16-14(18-17-13)11-5-3-7-15-9-11/h2-9H,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOSDXPAGALULE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=NN2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-isobutyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2704083.png)




![(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)(4-(4-methoxypiperidin-1-yl)phenyl)methanone dihydrochloride](/img/structure/B2704091.png)
![5,6-dichloro-N-[(4-fluorophenyl)-thiophen-2-ylmethyl]pyridine-3-carboxamide](/img/structure/B2704092.png)
![N-ethyl-2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}-N-phenylacetamide](/img/structure/B2704094.png)



![2-[[3-(3,5-dimethylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2704099.png)
![N-(4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)-3-(methylsulfonyl)benzamide](/img/structure/B2704101.png)
![3-Methoxy-2-methyl-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]indazole-6-carboxamide](/img/structure/B2704102.png)